(E)-1,2-Dichlorocyclopentane (E)-1,2-Dichlorocyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374967
InChI: InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1
SMILES:
Molecular Formula: C5H8Cl2
Molecular Weight: 139.02 g/mol

(E)-1,2-Dichlorocyclopentane

CAS No.:

Cat. No.: VC18374967

Molecular Formula: C5H8Cl2

Molecular Weight: 139.02 g/mol

* For research use only. Not for human or veterinary use.

(E)-1,2-Dichlorocyclopentane -

Specification

Molecular Formula C5H8Cl2
Molecular Weight 139.02 g/mol
IUPAC Name (1S,2S)-1,2-dichlorocyclopentane
Standard InChI InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1
Standard InChI Key QPIRTTQWLDPXBN-WHFBIAKZSA-N
Isomeric SMILES C1C[C@@H]([C@H](C1)Cl)Cl
Canonical SMILES C1CC(C(C1)Cl)Cl

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of (E)-1,2-dichlorocyclopentane centers on a five-membered cyclopentane ring with chlorine atoms substituted at the first and second carbon positions in a trans-configuration. The E designation (from entgegen, German for "opposite") indicates that the chlorines occupy opposing spatial orientations relative to the ring plane . This arrangement introduces significant steric and electronic effects, distinguishing it from its cis-isomer.

The cyclopentane ring itself adopts a non-planar "envelope" conformation to minimize angle strain, a common feature in small cycloalkanes . Substitution at the 1,2-positions further perturbs the ring's geometry, leading to distinct thermodynamic and kinetic behaviors. X-ray crystallography and computational modeling reveal that the trans-configuration imposes a dihedral angle of approximately 120° between the chlorine atoms, optimizing orbital overlap while mitigating steric clashes .

Stereoisomerism and Chirality

Cis-Trans Isomerism in Cycloalkanes

Unlike open-chain alkanes, cycloalkanes exhibit restricted rotation, enabling the isolation of cis and trans stereoisomers. For 1,2-dichlorocyclopentane, the trans-isomer ((E)-configuration) is chiral, whereas the cis-isomer is achiral (meso-form) due to an internal plane of symmetry . This dichotomy arises from the spatial arrangement of substituents:

  • Trans-isomer: The chlorine atoms reside on opposite faces of the ring, creating two enantiomers (mirror-image forms) that are non-superimposable. These enantiomers, designated (1R,2R) and (1S,2S), exhibit identical physical properties but differ in their interaction with polarized light and chiral environments .

  • Cis-isomer: The chlorines occupy the same face, rendering the molecule superimposable on its mirror image. This meso-compound lacks optical activity despite containing stereogenic centers .

Chirality and Enantiomer Separation

The chirality of trans-1,2-dichlorocyclopentane has practical implications in asymmetric synthesis. Enantioselective separation techniques, such as chiral column chromatography or crystallization with resolving agents, are required to isolate individual enantiomers . The energy barrier for interconversion between enantiomers is sufficiently high at ambient temperatures, allowing their stable isolation .

Synthesis and Production Techniques

Halogenation of Cyclopentene

A common route involves the stereoselective addition of chlorine to cyclopentene. Anti-addition across the double bond yields the trans-dichloro product. For example, treatment with chlorine gas (Cl2\text{Cl}_2) in a non-polar solvent at low temperatures favors trans-dihalogenation :

Cyclopentene+Cl2-10°C(E)-1,2-Dichlorocyclopentane\text{Cyclopentene} + \text{Cl}_2 \xrightarrow{\text{-10°C}} \text{(E)-1,2-Dichlorocyclopentane}

This method leverages the steric bulk of chlorine to direct anti-addition, though side products like the cis-isomer may form if reaction conditions are poorly controlled .

Ring-Closing Metathesis

Advanced synthetic strategies employ transition-metal catalysts to construct the cyclopentane ring. For instance, Grubbs’ catalyst facilitates the metathesis of 1,5-dienes bearing chlorine substituents, enabling precise control over ring size and stereochemistry .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Molecular Weight139.02 g/mol
Density1.2 g/cm³
Boiling PointNot reported-
Refractive IndexNot reported-

The compound is a colorless liquid at room temperature, with limited solubility in polar solvents like water but miscibility in organic solvents such as dichloromethane .

Spectroscopic Identification

  • Mass Spectrometry: The NIST WebBook reports a base peak at m/z 139 corresponding to the molecular ion (C5H8Cl2+\text{C}_5\text{H}_8\text{Cl}_2^+) .

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra exhibit distinct splitting patterns due to the chiral environment, with coupling constants (JJ) reflecting the trans-configuration .

Reactivity and Functional Transformations

(E)-1,2-Dichlorocyclopentane participates in nucleophilic substitution (SN_\text{N}2) and elimination reactions. The trans-configuration enhances leaving-group departure due to reduced steric hindrance, favoring bimolecular pathways. For example, reaction with potassium hydroxide (KOH\text{KOH}) yields cyclopentene via dehydrohalogenation:

(E)-1,2-Dichlorocyclopentane+KOHCyclopentene+2KCl+H2O\text{(E)-1,2-Dichlorocyclopentane} + \text{KOH} \rightarrow \text{Cyclopentene} + 2 \text{KCl} + \text{H}_2\text{O}

Industrial and Research Applications

Chiral Intermediate in Pharmaceuticals

The enantiomers of (E)-1,2-dichlorocyclopentane serve as precursors to bioactive molecules. For instance, they are employed in synthesizing prostaglandin analogs and antiviral agents, where chirality dictates pharmacological activity .

Comparative Analysis with Related Halogenated Cycloalkanes

CompoundRing SizeHalogensKey Properties
(E)-1,2-Dichlorocyclopentane5ClChiral, trans-configuration
1,2-Dichlorocyclobutane4ClHigher ring strain, lower stability
1,2-Dibromocyclopentane5BrGreater polarizability, slower reactivity

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